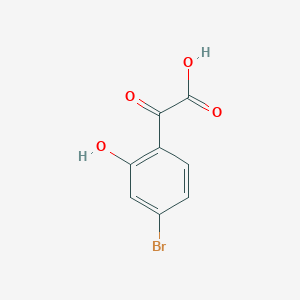![molecular formula C23H21N5O2S B2590464 N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1207036-29-0](/img/structure/B2590464.png)
N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide” is a complex organic molecule. It is related to compounds used as EGFR inhibitors for the treatment of cancer .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl group, a thiophen-2-yl group, and a pyrazol-5-yl group .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research in heterocyclic chemistry has led to the development of novel compounds with potential therapeutic applications. For instance, the synthesis of thio-substituted ethyl nicotinate derivatives and their cyclization to corresponding thieno[2,3-b]pyridines exemplify the intricate reactions involving similar core structures. These synthetic pathways offer insights into the versatility of pyrimidine derivatives in generating biologically active heterocycles (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antimicrobial Activity
The search for new antimicrobial agents has led to the synthesis and biological evaluation of pyrazolopyrimidine derivatives. Such studies aim to uncover compounds with significant antimicrobial properties, providing a foundation for the development of new drugs. The exploration of pyrazolopyrimidine and its derivatives highlights the potential of these compounds in contributing to the field of antimicrobial research (Rahmouni et al., 2016).
Novel Synthetic Pathways
The innovative synthesis of heterocyclic compounds, including the use of thiophenylhydrazonoacetates, showcases the development of new methodologies for constructing complex molecules. Such research not only expands the chemical toolbox but also opens up possibilities for the creation of compounds with unique biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Mecanismo De Acción
This compound is related to EGFR inhibitors, which are used for the treatment of cancer. EGFR inhibitors work by blocking the Epidermal Growth Factor Receptor (EGFR), a protein that signals cells to grow and divide. By blocking this receptor, these drugs can slow or stop the growth of cancer cells .
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c29-21(12-11-15-6-2-1-3-7-15)25-20-14-18(19-10-5-13-31-19)27-28(20)23-24-17-9-4-8-16(17)22(30)26-23/h1-3,5-7,10,13-14H,4,8-9,11-12H2,(H,25,29)(H,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJSVBCPUJLVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N3C(=CC(=N3)C4=CC=CS4)NC(=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2590383.png)
![1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine](/img/structure/B2590385.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)
![Ethyl 2-[(2-fluoropyridin-3-yl)formamido]acetate](/img/structure/B2590395.png)
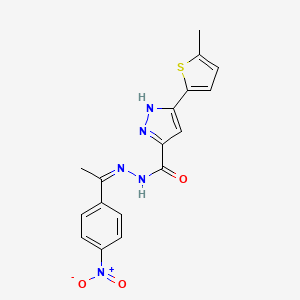
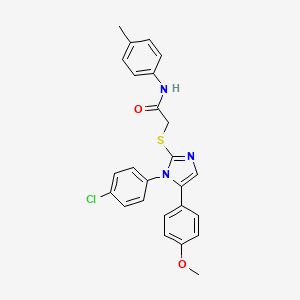
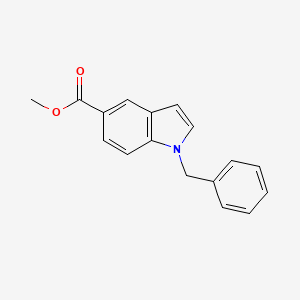
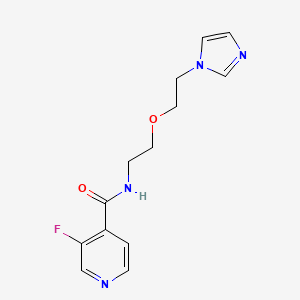
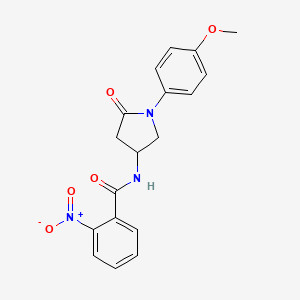
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590402.png)
